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CAS No.: 7170-59-4

Cat. No.: B3386242

Get Quote

Executive Summary
4-(2,3-Dichlorophenoxy)butanoic acid (CAS: 7170-59-4) is a chlorinated phenoxy carboxylic

acid. It is a positional isomer of the commercial herbicide 4-(2,4-Dichlorophenoxy)butanoic acid

(2,4-DB). While 2,4-DB is a cornerstone of selective broadleaf weed control in agriculture, the

2,3-isomer is primarily of interest in structure-activity relationship (SAR) studies, metabolic

pathway analysis, and as a reference standard for isomeric impurity profiling in herbicide

manufacturing.

This guide details the molecular architecture, physicochemical properties, and synthetic

pathways of this compound, providing a rigorous foundation for researchers investigating

auxin-mimic herbicides and their metabolic fate.

Chemical Identity & Physiochemical Profile[1][2][3]
[4][5][6][7][8]
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Nomenclature and Identification
This compound is defined by the attachment of a butyric acid side chain to the oxygen at the

C1 position of a benzene ring, with chlorine substituents at the C2 and C3 positions.[1]

Parameter Data

IUPAC Name 4-(2,3-Dichlorophenoxy)butanoic acid

Common Abbreviation 2,3-DB

CAS Registry Number 7170-59-4

Molecular Formula C₁₀H₁₀Cl₂O₃

Molecular Weight 249.09 g/mol

SMILES OC(=O)CCCOc1cccc(Cl)c1Cl

InChI Key

(Isomer specific) YIVXMZJTEQBPQO-

UHFFFAOYSA-N (Note: Generic connectivity

matches 2,4-DB; stereochemistry/substitution

defines specific key)

Molecular Weight Calculation (Verification)
To ensure analytical precision, the molecular weight is derived from standard atomic weights:

Carbon (10 × 12.011): 120.11 Da

Hydrogen (10 × 1.008): 10.08 Da

Chlorine (2 × 35.45): 70.90 Da

Oxygen (3 × 15.999): 47.997 Da

Total MW:249.09 g/mol [2][1]

Structural Visualization
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The following diagram illustrates the connectivity of the molecule, highlighting the critical 2,3-

dichloro substitution pattern that differentiates it from the 2,4-isomer.

Fig 1. Structural Connectivity of 4-(2,3-Dichlorophenoxy)butanoic acid
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Synthetic Pathways & Manufacturing Logic
The synthesis of 4-(2,3-Dichlorophenoxy)butanoic acid typically follows a Williamson Ether

Synthesis protocol. This approach is preferred for its high yield and specificity, minimizing side

reactions compared to direct chlorination of phenoxybutanoic acid.

Core Reaction Protocol
Reagents: 2,3-Dichlorophenol, γ-Butyrolactone (or Ethyl 4-bromobutyrate), Sodium Hydroxide

(NaOH). Solvent: Toluene or Xylene (for azeotropic water removal) or DMF (for SN2

substitution).

Step-by-Step Methodology:
Phenoxide Formation: 2,3-Dichlorophenol is treated with NaOH to generate sodium 2,3-

dichlorophenoxide. This increases the nucleophilicity of the oxygen.

Coupling (Ring Opening): The phenoxide attacks γ-butyrolactone under reflux. The lactone

ring opens to form the sodium salt of the target acid.[3]

Alternative: Reaction with ethyl 4-bromobutyrate followed by hydrolysis.
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Acidification: The resulting salt is acidified with HCl to precipitate the free acid.

Purification: Recrystallization from a benzene/petroleum ether mixture to remove unreacted

phenol.

Synthetic Workflow Diagram

Fig 2. Synthesis via Ring-Opening of γ-Butyrolactone
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Biological Mechanism & Metabolic Fate
Understanding the biological activity of 2,3-DB requires analyzing its metabolic conversion. Like

its isomer 2,4-DB, this compound acts as a pro-herbicide.

Beta-Oxidation Activation
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The butyric acid chain renders the molecule relatively inactive per se. In susceptible plant

species (and biological systems), the side chain undergoes beta-oxidation.

Enzymatic Cleavage: Acyl-CoA dehydrogenases shorten the carbon chain by two carbons.

Active Metabolite: The process converts 4-(2,3-Dichlorophenoxy)butanoic acid into 2,3-

Dichlorophenoxyacetic acid (2,3-D).

Mode of Action: 2,3-D acts as a synthetic auxin, mimicking Indole-3-acetic acid (IAA), leading

to uncontrolled cellular growth and vascular tissue disruption.

Note on Selectivity: The selectivity of DB-type herbicides relies on the target organism's ability

to perform this beta-oxidation. Legumes (e.g., alfalfa, soybeans) generally lack the specific

enzyme efficiency to convert the butyric precursor to the toxic acetic form rapidly, providing

crop safety.

Analytical Characterization
For researchers verifying the identity of synthesized or purchased material, the following

spectral signatures are diagnostic.

Mass Spectrometry (GC-MS)
Molecular Ion (M+): m/z 248 (due to ³⁵Cl) and m/z 250/252 (isotope pattern).

Base Peak: Often the tropylium ion derivative or the dichlorophenol fragment (m/z ~162)

resulting from the cleavage of the ether bond.

Fragmentation Logic:

Loss of -COOH (M-45).

McLafferty rearrangement of the butyric chain.

Proton NMR (¹H-NMR) Prediction
Aromatic Region (6.8 - 7.4 ppm): Three protons showing a specific coupling pattern (likely an

ABC system or two doublets and a triplet depending on resolution) distinct from the 2,4-
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substitution pattern.

Aliphatic Chain:

Triplet (~4.0 ppm): -O-CH₂-

Multiplet (~2.1 ppm): -CH₂-CH₂-CH₂-

Triplet (~2.5 ppm): -CH₂-COOH

References
ChemicalBook. (2023). 4-(2,3-dichlorophenoxy)butanoic acid - CAS 7170-59-4.[4]

Retrieved from

National Center for Biotechnology Information. (2025). PubChem Compound Summary for

CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid (Isomer Comparison). Retrieved from

Syngenta Crop Protection. (2012). Metabolic pathways of phenoxy herbicides in plants. In
Pesticide Chemistry.
Wain, R. L. (1955). Herbicidal Selectivity through Specific Benzylic Beta-Oxidation. Nature,
175, 610. (Foundational text on the beta-oxidation mechanism of phenoxybutyric acids).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Molecular Structure &
Characterization of 4-(2,3-Dichlorophenoxy)butanoic Acid]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b3386242/docs#technical-guide-
molecular-structure-characterization-of-4-2-3-dichlorophenoxy-butanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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